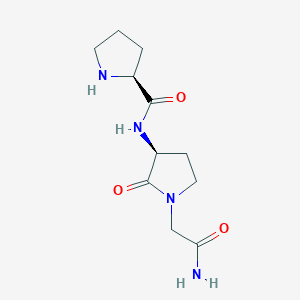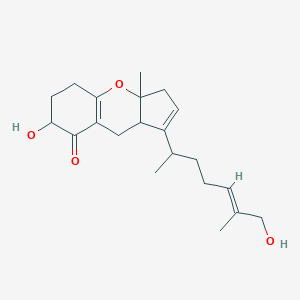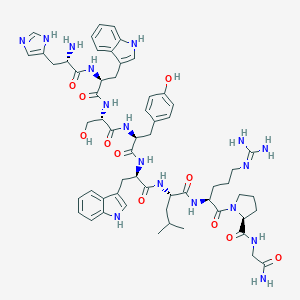![molecular formula C15H18ClN3O B011112 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one CAS No. 107021-84-1](/img/structure/B11112.png)
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungal drugs and is used to treat infections caused by fungi such as Candida, Aspergillus, and dermatophytes. The chemical structure of Clotrimazole is characterized by the presence of a triazole ring and a chlorophenyl group, which are responsible for its antifungal activity.
作用機序
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one exerts its antifungal activity by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to the disruption of the fungal cell membrane, resulting in the death of the fungal cell.
生化学的および生理学的効果
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to have minimal toxicity and is well-tolerated by patients. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may cause skin irritation or allergic reactions in some individuals. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is a widely used antifungal drug and has been extensively studied for its antifungal activity. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has several advantages in lab experiments, including its low toxicity and well-established mechanism of action. However, 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one may have limitations in some experiments due to its specificity for fungi and lack of activity against other microorganisms.
将来の方向性
There are several future directions for the research and development of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one. One potential direction is the development of new formulations of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one that can be used for the treatment of systemic fungal infections. Another direction is the investigation of the potential of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one as a treatment for other diseases, such as cancer, due to its ability to inhibit the synthesis of ergosterol, which is also involved in the synthesis of cholesterol in humans. Additionally, the development of new analogs of 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one with enhanced antifungal activity and reduced toxicity may also be an area of future research.
合成法
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one is synthesized by a multistep process that involves the reaction of 2-chloro-4-nitrobenzyl chloride with 3,3-dimethyl-1-butanol to form 2-(4-chlorophenyl)-3,3-dimethylbutan-2-ol. This intermediate is then reacted with 1,2,4-triazole-1-yl-acetic acid to yield 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one.
科学的研究の応用
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been extensively studied for its antifungal activity and has been used in various scientific research applications. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. 2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one has also been used in combination with other drugs to enhance their antifungal activity.
特性
CAS番号 |
107021-84-1 |
|---|---|
製品名 |
2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
分子式 |
C15H18ClN3O |
分子量 |
291.77 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)13(14(20)19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13H,8H2,1-3H3 |
InChIキー |
GUDHIBLACZULSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2 |
正規SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)N2C=NC=N2 |
同義語 |
1-(4-chlorobenzyl)-(1H-1,2,4-triazol-yl)-pinacolone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



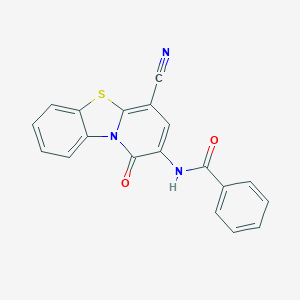
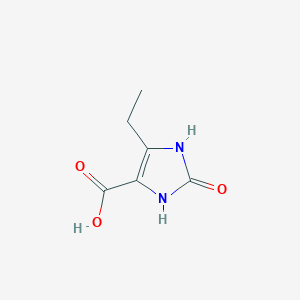
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
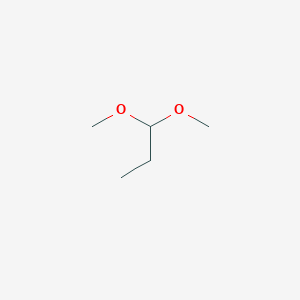
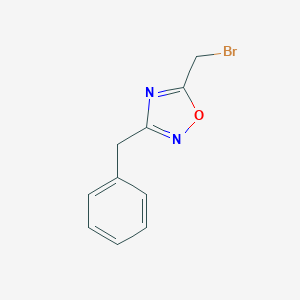
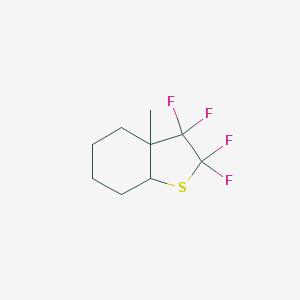
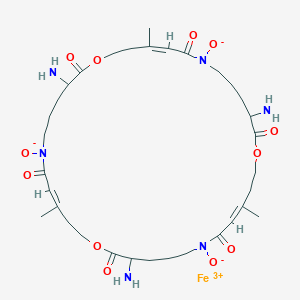
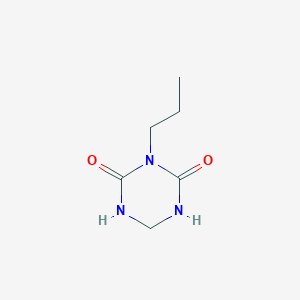
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
